4-Butyl-2-phenyl-1,3-thiazole
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Overview
Description
4-Butyl-2-phenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the specific reactants would be 4-butyl-2-phenylacetyl chloride and thiourea. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
4-Butyl-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Butyl-2-phenyl-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Phenyl-1,3-thiazole: Lacks the butyl substituent, which may affect its solubility and reactivity.
4-Methyl-2-phenyl-1,3-thiazole: The methyl group instead of the butyl group can lead to different steric and electronic effects.
2,4-Disubstituted thiazoles: These compounds have various substituents at the 2 and 4 positions, leading to diverse biological activities.
Uniqueness: 4-Butyl-2-phenyl-1,3-thiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The butyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-butyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15NS/c1-2-3-9-12-10-15-13(14-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
InChI Key |
VAGUDRJJYGJIJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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